2-(5-Chlorothiophen-2-yl)oxirane
Description
Overview of Oxirane Chemistry in Advanced Organic Synthesis
Oxiranes, also known as epoxides, are three-membered cyclic ethers that are characterized by significant ring strain, rendering them highly susceptible to ring-opening reactions. This inherent reactivity makes them exceptionally valuable intermediates in organic synthesis. wpmucdn.commasterorganicchemistry.com The cleavage of the carbon-oxygen bonds in the oxirane ring can be initiated by a wide variety of nucleophiles under both acidic and basic conditions, leading to the formation of 1,2-difunctionalized compounds. masterorganicchemistry.com
Common methods for the synthesis of oxiranes include the epoxidation of alkenes using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through the intramolecular cyclization of halohydrins. masterorganicchemistry.comorganic-chemistry.org The ability to control the stereochemistry of these reactions further enhances the utility of oxiranes in the synthesis of chiral molecules.
The general reactivity of oxiranes is summarized in the table below:
| Reaction Type | Reagents | Product Type |
| Acid-Catalyzed Ring Opening | H₂O/H⁺, ROH/H⁺, HX | Diols, Ether-alcohols, Halo-alcohols |
| Base-Catalyzed Ring Opening | RO⁻, RS⁻, R₂NH, RMgX | Ether-alcohols, Thioether-alcohols, Amino-alcohols, Alcohols |
Strategic Importance of Thiophene (B33073) Derivatives in Synthetic Methodologies
Thiophene and its derivatives are a cornerstone in medicinal chemistry and materials science. The thiophene ring is considered a bioisostere of the benzene (B151609) ring and is a key component in numerous pharmaceuticals. The presence of a sulfur atom imparts unique electronic properties and the potential for further functionalization.
The synthesis of thiophene derivatives can be achieved through various methods, including the Paal-Knorr thiophene synthesis and the Gewald reaction. organic-chemistry.org The introduction of substituents, such as a chlorine atom, can significantly modulate the biological activity and chemical reactivity of the thiophene ring. For instance, 5-chlorothiophene-2-carboxylic acid is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. chemicalbook.comgoogleapis.com The synthesis of chlorinated thiophenes can be achieved through direct chlorination or via multi-step sequences involving lithiation or Grignard reactions followed by reaction with a chlorine source. google.comgoogle.combeilstein-journals.org
Rationale for Investigating 2-(5-Chlorothiophen-2-yl)oxirane as a Versatile Synthon
The hypothetical compound This compound integrates the reactive potential of the oxirane ring with the established importance of the 5-chlorothiophene scaffold. This unique combination suggests its role as a powerful and versatile synthon for the following reasons:
Dual Functionality: The molecule possesses two distinct reactive sites: the electrophilic carbons of the oxirane ring and the 5-chlorothiophene ring, which can participate in various coupling reactions.
Introduction of a Key Pharmacophore: The 5-chlorothiophen-2-yl moiety is a recognized pharmacophore. The use of this synthon would allow for the direct incorporation of this structural unit into a larger molecule.
Access to Diverse Molecular Architectures: The ring-opening of the oxirane with different nucleophiles would lead to a variety of 1,2-substituted thiophene derivatives, which are valuable precursors for further chemical transformations. For example, reaction with an amine could yield an amino alcohol, a common structural motif in biologically active compounds.
While direct experimental data on the synthesis and reactivity of This compound is scarce, its potential as a valuable building block in organic synthesis is undeniable based on the well-established chemistry of its components. Further research into the preparation and reaction scope of this enigmatic synthon is warranted and could open new avenues for the efficient synthesis of novel chemical entities with potential applications in medicine and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c7-6-2-1-5(9-6)4-3-8-4/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJVURGWAUZXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Chemical Synthesis of 2 5 Chlorothiophen 2 Yl Oxirane
Direct Epoxidation of Related Unsaturated Precursors
The most direct approach to synthesizing 2-(5-chlorothiophen-2-yl)oxirane is the epoxidation of its corresponding unsaturated precursor, 2-chloro-5-vinylthiophene. This transformation involves the addition of an oxygen atom across the double bond of the vinyl group. This can be accomplished using either stoichiometric or catalytic amounts of an oxidizing agent.
Stoichiometric Reagents for Epoxidation
Peroxyacids are the most common stoichiometric reagents for the epoxidation of alkenes. masterorganicchemistry.com Among these, meta-chloroperoxybenzoic acid (m-CPBA) is widely utilized due to its commercial availability and reactivity. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred to the alkene in a single step. masterorganicchemistry.comyoutube.com This syn-addition mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com For the synthesis of this compound, treatment of 2-chloro-5-vinylthiophene with m-CPBA in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) would be a standard procedure. To mitigate the risk of acid-catalyzed ring-opening of the newly formed epoxide, a buffer such as sodium bicarbonate (NaHCO₃) or disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄) is often added to the reaction mixture. mdma.ch
Table 1: Stoichiometric Epoxidation Conditions
| Reagent | Substrate | Solvent | Conditions | Expected Product |
| m-CPBA | 2-Chloro-5-vinylthiophene | CH₂Cl₂ | 0°C to room temperature, buffered (e.g., NaHCO₃) | This compound |
Catalytic Epoxidation Systems
Catalytic methods for epoxidation are highly desirable as they reduce waste and often allow for the use of more environmentally benign terminal oxidants like hydrogen peroxide (H₂O₂). organic-chemistry.org Various metal-based catalytic systems have been developed for the epoxidation of alkenes. For a substrate like 2-chloro-5-vinylthiophene, which is an electron-rich vinyl arene, several catalytic systems could be employed.
For example, manganese-based catalysts, often used with hydrogen peroxide and a bicarbonate buffer, have proven effective for the epoxidation of a range of alkenes. organic-chemistry.org Another well-established system involves methyltrioxorhenium (MTO) as a catalyst, which can efficiently epoxidize alkenes using H₂O₂ as the oxidant. The addition of a nitrogen-containing ligand, such as pyridine (B92270) or 3-cyanopyridine, can further enhance the efficiency of the MTO-catalyzed system. organic-chemistry.org
Table 2: Representative Catalytic Epoxidation Systems
| Catalyst | Oxidant | Additive/Co-catalyst | Typical Substrates |
| Manganese Salts (e.g., MnSO₄) | H₂O₂ | Bicarbonate buffer | Aryl-substituted and cyclic alkenes |
| Methyltrioxorhenium (MTO) | H₂O₂ | Pyridine or 3-cyanopyridine | A wide range of alkenes |
Indirect Synthetic Routes to the Oxirane Moiety
An alternative to direct epoxidation is the indirect formation of the oxirane ring, most commonly via a halohydrin intermediate. This two-step process begins with the reaction of the alkene precursor, 2-chloro-5-vinylthiophene, with a halogen source in the presence of water. wikipedia.orgmasterorganicchemistry.com This electrophilic addition reaction proceeds with anti-stereospecificity, yielding a halohydrin where the halogen and hydroxyl groups are on adjacent carbons and in a trans configuration. masterorganicchemistry.combyjus.com Common reagents for this transformation include N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an aqueous solvent mixture. wikipedia.org
In the second step, the resulting halohydrin is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, to induce an intramolecular SN2 reaction. wikipedia.org The hydroxyl group is deprotonated to form an alkoxide, which then displaces the adjacent halide to close the three-membered ring, thus forming this compound. This method is a classic and reliable way to synthesize epoxides from alkenes. youtube.com
Stereocontrolled Synthesis of this compound
The oxirane ring of this compound contains a stereocenter. Consequently, the development of stereocontrolled synthetic methods is crucial for accessing enantiomerically pure forms of this compound, which are often required for biological applications.
Enantioselective Epoxidation Strategies
Several powerful catalytic asymmetric epoxidation methods have been developed that could be applied to the synthesis of enantiomerically enriched this compound from its achiral precursor, 2-chloro-5-vinylthiophene.
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant such as sodium hypochlorite (B82951) (bleach). wikipedia.orgopenochem.orgorganic-chemistry.org This method is particularly effective for the enantioselective epoxidation of cis-disubstituted and conjugated alkenes. organic-chemistry.orgyoutube.com The specific enantiomer of the epoxide produced is determined by the chirality of the salen ligand used in the catalyst. wikipedia.org
The Shi epoxidation is a notable organocatalytic method that employs a fructose-derived ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the terminal oxidant. wikipedia.orgorganic-chemistry.org This reaction is thought to proceed through a chiral dioxirane (B86890) intermediate. organic-chemistry.org The Shi epoxidation is highly effective for the asymmetric epoxidation of various alkenes, including trans-disubstituted and trisubstituted olefins, and can provide high enantiomeric excesses (ee). wikipedia.orgsigmaaldrich.com The use of a modified Shi catalyst has also been shown to be effective for the epoxidation of styrenes and cis-disubstituted alkenes. harvard.edu
Table 3: Key Enantioselective Epoxidation Methods
| Method | Catalyst | Typical Oxidant | Key Features |
| Jacobsen-Katsuki Epoxidation | Chiral (salen)Mn(III) complex | NaOCl, m-CPBA | Excellent for cis-alkenes and conjugated alkenes; catalyst-controlled enantioselectivity. wikipedia.orgorganic-chemistry.org |
| Shi Epoxidation | Fructose-derived chiral ketone | Oxone, H₂O₂ | Organocatalytic; effective for trans and trisubstituted alkenes; environmentally friendly oxidant. wikipedia.orgsigmaaldrich.com |
Diastereoselective Approaches
Diastereoselective epoxidation would be relevant if the starting thiophene (B33073) derivative already possessed a chiral center. In such a scenario, the existing stereocenter would influence the facial selectivity of the epoxidation reaction, leading to the preferential formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a common strategy in organic synthesis. The degree of diastereoselectivity would depend on the nature of the epoxidizing agent and the steric and electronic influence of the pre-existing chiral center on the approach of the oxidant to the double bond. For instance, epoxidation of a chiral allylic alcohol with a peroxyacid often shows diastereoselectivity due to directing effects from the hydroxyl group. pitt.edu While no specific examples for this compound are cited, the general principles of diastereoselective synthesis would apply. youtube.com
Chemical Reactivity and Mechanistic Investigations of 2 5 Chlorothiophen 2 Yl Oxirane
Nucleophilic Ring-Opening Reactions of the Oxirane Ringlibretexts.org
The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, providing a direct route to 1,2-difunctionalized compounds. science.gov In the case of 2-(5-chlorothiophen-2-yl)oxirane, the presence of the electron-withdrawing chlorothiophene substituent influences the regioselectivity of the nucleophilic attack. Generally, under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the oxirane ring. libretexts.orgmasterorganicchemistry.com
Halogen-Mediated Ring Opening
While specific studies on the halogen-mediated ring opening of this compound are not extensively detailed in the provided search results, general principles of epoxide chemistry suggest that hydrogen halides (HX) would react to open the ring. Under anhydrous acidic conditions, the reaction would likely proceed with the halide ion attacking the more substituted carbon atom after protonation of the epoxide oxygen. libretexts.org This regioselectivity is due to the development of a partial positive charge on the more substituted carbon, which can be stabilized by the adjacent thiophene (B33073) ring.
Oxygen-Nucleophile Mediated Transformations
The reaction of this compound with oxygen nucleophiles, such as water, alcohols, and hydroxides, leads to the formation of diols and their ether derivatives.
Hydrolysis: In aqueous acidic or basic conditions, the oxirane ring opens to form the corresponding 1,2-diol. libretexts.org Under acidic conditions, water attacks the more substituted carbon, while under basic conditions, the hydroxide (B78521) ion attacks the less substituted carbon. libretexts.org
Alcoholysis: In the presence of an alcohol and an acid or base catalyst, the product is a 1,2-alkoxy alcohol. libretexts.org The regioselectivity follows the same principles as hydrolysis. libretexts.org
| Nucleophile | Conditions | Major Product Structure |
| H₂O/H⁺ | Acidic | 1-(5-Chlorothiophen-2-yl)ethane-1,2-diol |
| H₂O/OH⁻ | Basic | 1-(5-Chlorothiophen-2-yl)ethane-1,2-diol |
| ROH/H⁺ | Acidic | 2-Alkoxy-1-(5-chlorothiophen-2-yl)ethanol |
| ROH/RO⁻ | Basic | 1-Alkoxy-2-(5-chlorothiophen-2-yl)ethanol |
Nitrogen-Nucleophile Mediated Transformations
Nitrogen nucleophiles, such as ammonia, amines, and azides, react with epoxides to yield β-amino alcohols and related compounds. These reactions are synthetically valuable for the introduction of nitrogen-containing functional groups. The ring-opening of epoxides with amines is a common and efficient method for the synthesis of amino alcohols.
| Nucleophile | Product Type |
| Ammonia (NH₃) | β-Amino alcohol |
| Primary Amines (RNH₂) | β-(Alkylamino) alcohol |
| Secondary Amines (R₂NH) | β-(Dialkylamino) alcohol |
| Azide (N₃⁻) | β-Azido alcohol |
Carbon-Nucleophile Mediated Transformations
Carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, are powerful reagents for the formation of new carbon-carbon bonds via epoxide ring-opening. science.govlibretexts.org These reactions typically proceed with the nucleophile attacking the less sterically hindered carbon of the epoxide in an SN2 fashion. libretexts.orgmasterorganicchemistry.com This approach allows for the extension of the carbon chain and the introduction of various alkyl or aryl groups.
Electrophilic Activation and Ring-Opening Pathways
The reactivity of the oxirane ring can be significantly enhanced by electrophilic activation. This typically involves the protonation of the epoxide oxygen under acidic conditions, which makes the ring more susceptible to nucleophilic attack, even by weak nucleophiles. libretexts.org Computational studies on similar epoxides, like 2-(chloromethyl)oxirane, have shown that alkali metal cations can also act as electrophilic activators, facilitating ring-opening by nucleophiles. researchgate.net This electrophilic activation lowers the energy barrier for the nucleophilic attack. researchgate.net The geometry of the transition states in these reactions generally corresponds to an SN2-like mechanism. researchgate.net
Rearrangement and Ring-Expansion Reactionslibretexts.org
Under certain conditions, the opening of the oxirane ring can be accompanied by molecular rearrangements. While specific examples for this compound are not provided, analogous systems undergo various types of rearrangements. libretexts.org For instance, carbocation intermediates, which can be formed during acid-catalyzed ring-opening, are prone to 1,2-hydride or 1,2-alkyl shifts to form more stable carbocations. masterorganicchemistry.commasterorganicchemistry.com These rearrangements can lead to the formation of constitutional isomers of the expected ring-opened product.
Functionalization Reactions of the Thiophene Ring System
The presence of a chlorine atom and an oxirane substituent on the thiophene ring influences its reactivity towards functionalization. The chlorine atom, being an electron-withdrawing group, deactivates the ring towards electrophilic substitution but also serves as a handle for metal-catalyzed cross-coupling reactions. The oxirane ring, being a neutral substituent, has a less pronounced electronic effect on the thiophene ring compared to strongly activating or deactivating groups.
Thiophene and its derivatives are known to undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wiley.com The regioselectivity of these reactions is governed by the directing effects of the existing substituents. In the case of this compound, the oxirane group at the 2-position and the chlorine atom at the 5-position guide incoming electrophiles.
While specific studies on the electrophilic substitution of this compound are not extensively documented in the literature, predictions can be made based on the known reactivity of similar compounds. For instance, in related 2-substituted-5-chlorothiophenes, electrophilic attack is generally directed to the C3 or C4 positions, which are ortho and meta to the oxirane group, respectively. The chlorine atom at the 5-position will also influence the regioselectivity, generally directing incoming electrophiles to the ortho position (C4). The interplay of these directing effects would likely result in a mixture of C3 and C4 substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| HNO₃/H₂SO₄ (Nitration) | 2-(5-Chloro-3-nitrothiophen-2-yl)oxirane and 2-(5-Chloro-4-nitrothiophen-2-yl)oxirane | The nitro group is introduced at the available positions on the thiophene ring. |
| Br₂/FeBr₃ (Bromination) | 2-(3-Bromo-5-chlorothiophen-2-yl)oxirane and 2-(4-Bromo-5-chlorothiophen-2-yl)oxirane | A bromine atom is added to the thiophene ring. |
| Acyl chloride/AlCl₃ (Friedel-Crafts Acylation) | 2-(3-Acyl-5-chlorothiophen-2-yl)oxirane and 2-(4-Acyl-5-chlorothiophen-2-yl)oxirane | An acyl group is introduced onto the thiophene ring. |
Note: The table represents predicted outcomes based on general principles of electrophilic aromatic substitution on thiophene derivatives and requires experimental validation.
The chlorine atom on the thiophene ring of this compound provides a valuable site for metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wiley.com Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, are commonly employed for the functionalization of chloro- and bromothiophenes.
In a typical Suzuki coupling, the 5-chloro position of the thiophene ring could be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. This would allow for the introduction of aryl, heteroaryl, or alkyl groups at this position, significantly increasing the molecular complexity. Similarly, Stille coupling with organostannanes or Sonogashira coupling with terminal alkynes could be employed to forge new carbon-carbon bonds. The choice of catalyst, ligand, and reaction conditions would be crucial to ensure the preservation of the oxirane ring, which can be sensitive to certain reagents.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Expected Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(5-Arylthiophen-2-yl)oxirane |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 2-(5-Substituted-thiophen-2-yl)oxirane |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(5-Alkynylthiophen-2-yl)oxirane |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(5-Aminothiophen-2-yl)oxirane |
Note: This table illustrates potential applications and requires experimental verification to confirm feasibility and optimal conditions.
Cascade and Multicomponent Reactions Incorporating this compound
The dual functionality of this compound makes it an attractive substrate for cascade and multicomponent reactions. nih.govnih.gov These reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to the synthesis of complex molecules from simple precursors. nih.gov
A plausible cascade reaction could be initiated by the ring-opening of the epoxide. Under acidic or basic conditions, the oxirane can be opened by a nucleophile. If the nucleophile contains another reactive site, a subsequent intramolecular reaction with the thiophene ring could occur. For example, a nucleophile with a pendant group capable of undergoing an intramolecular Heck reaction with the C-Cl bond on the thiophene could lead to the formation of a fused heterocyclic system.
In the context of multicomponent reactions, this compound could act as a bifunctional component. For instance, in a Passerini-type reaction, the oxirane could be opened to generate a 1,2-diol, where one of the hydroxyl groups could then participate in a subsequent transformation. Alternatively, the thiophene aldehyde that can be formed from the oxirane could be a component in a multicomponent reaction like the Ugi or Hantzsch reaction, leading to the rapid assembly of complex, drug-like scaffolds. mdpi.com
Stereochemical Control in Reactions Involving 2 5 Chlorothiophen 2 Yl Oxirane
Chiral Auxiliary-Based Strategies
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. nih.govresearchgate.net These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. nih.govresearchgate.net While direct experimental data on the use of chiral auxiliaries for the synthesis of 2-(5-chlorothiophen-2-yl)oxirane is not extensively documented in publicly available literature, established methodologies for the asymmetric synthesis of epoxides can be extrapolated.
One common approach involves the use of sulfur ylides derived from chiral sulfides. For instance, camphor-derived sulfonium (B1226848) salts have been successfully employed as precursors to chiral sulfur ylides. These ylides can then react with aldehydes to produce chiral epoxides with high diastereoselectivity and enantioselectivity. tcichemicals.comtcichemicals.com In the context of this compound, this would involve the reaction of 5-chlorothiophene-2-carbaldehyde (B1662047) with a chiral sulfur ylide. The chiral auxiliary on the sulfur atom would direct the attack of the ylide on the aldehyde, leading to the formation of one diastereomer of the corresponding chlorohydrin precursor or directly to the epoxide with a high degree of stereocontrol.
Another strategy involves the attachment of a chiral auxiliary to the thiophene (B33073) nucleus, although this is often more synthetically challenging. The auxiliary would then direct the epoxidation of a vinyl group at the 2-position of the thiophene ring. Evans' oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in various asymmetric transformations, including aldol (B89426) reactions, which can be precursors to epoxides. researchgate.net
The selection of the chiral auxiliary is crucial and is often determined by the specific reaction conditions and the desired stereochemical outcome. The table below summarizes some common chiral auxiliaries and their potential application in the synthesis of chiral epoxides.
| Chiral Auxiliary | Class | Potential Application for this compound Synthesis |
| (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane | Chiral Sulfide | Formation of a chiral sulfur ylide for reaction with 5-chlorothiophene-2-carbaldehyde. tcichemicals.comtcichemicals.com |
| Evans' Oxazolidinones | Oxazolidinone | Diastereoselective aldol condensation to form a chiral diol precursor to the epoxide. researchgate.net |
| Pseudoephedrine | Amino Alcohol | Can be used to form chiral amides that direct subsequent diastereoselective reactions. |
| (S)-(-)-1-Phenylethylamine | Chiral Amine | Resolution of racemic precursors or as a controller in asymmetric additions. nih.gov |
Asymmetric Catalysis in Oxirane Transformations
Asymmetric catalysis has emerged as a highly efficient and atom-economical method for the synthesis of enantiomerically enriched compounds. sciencedaily.com For the synthesis of chiral this compound, the most direct catalytic asymmetric approach would be the epoxidation of 2-chloro-5-vinylthiophene using a chiral catalyst.
Several powerful catalytic asymmetric epoxidation methods have been developed, including the Sharpless-Katsuki epoxidation of allylic alcohols, the Jacobsen-Katsuki epoxidation of cis-alkenes, and various organocatalytic epoxidations. wikipedia.orgcaltech.edu Given that 2-chloro-5-vinylthiophene is a non-allylic, unfunctionalized alkene, methods suitable for such substrates would be most relevant.
The Jacobsen epoxidation, which utilizes a chiral manganese-salen complex, is effective for the enantioselective epoxidation of a variety of unfunctionalized alkenes. caltech.edu The application of this methodology to 2-chloro-5-vinylthiophene could potentially yield enantiomerically enriched this compound. The enantioselectivity of the reaction would be dependent on the specific generation and structure of the chiral catalyst.
Organocatalysis offers another promising avenue. Chiral ketones, such as those used in Shi epoxidation, can catalyze the asymmetric epoxidation of a wide range of alkenes using potassium peroxymonosulfate (B1194676) (Oxone) as the terminal oxidant. The electron-rich nature of the thiophene ring might influence the reactivity and selectivity of this transformation.
Furthermore, the dearomatization of the thiophene ring itself through catalytic asymmetric methods can lead to chiral thiophene-derived structures. nih.govrsc.org While not a direct route to the oxirane, these methods highlight the potential for catalytic asymmetric transformations on the thiophene core.
The table below presents some notable asymmetric epoxidation catalysts and their potential applicability.
| Catalyst System | Description | Potential Applicability to 2-chloro-5-vinylthiophene |
| Jacobsen-Katsuki Catalyst | Chiral (salen)Mn(III) complex | Enantioselective epoxidation of an unfunctionalized alkene. caltech.edu |
| Shi Catalyst | Chiral fructose-derived ketone | Organocatalytic epoxidation of an electron-rich alkene. |
| Sharpless Asymmetric Dihydroxylation | Osmium-catalyzed, chiral ligand | Would produce a chiral diol, a precursor to the epoxide. |
| Chiral Phase-Transfer Catalysts | Quaternary ammonium (B1175870) salts with chiral backbones | Can be used in epoxidations with hydrogen peroxide under basic conditions. wikipedia.org |
Stereospecificity and Stereoselectivity in Ring-Opening and Rearrangement Reactions
The reactions of epoxides are characterized by the relief of ring strain, and the stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile. nih.govyoutube.com The ring-opening of a chiral, non-racemic epoxide like this compound can proceed with either inversion or retention of configuration at the reacting stereocenter.
Stereospecific Ring-Opening:
Under basic or neutral conditions, the ring-opening of epoxides typically proceeds via an SN2 mechanism. youtube.comlibretexts.orgyoutube.com This involves the backside attack of the nucleophile at the less sterically hindered carbon of the epoxide. For this compound, the attack would occur at the terminal CH2 group of the oxirane. Since this carbon is not the stereocenter, the reaction would proceed with retention of configuration at the stereocenter. However, if a nucleophile were to attack the stereogenic carbon, which is more sterically hindered but activated by the adjacent thiophene ring, the reaction would proceed with inversion of configuration. This is a stereospecific process, meaning that a specific stereoisomer of the reactant will lead to a specific stereoisomer of the product.
Stereoselective Ring-Opening:
Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The subsequent nucleophilic attack can have characteristics of both SN1 and SN2 mechanisms. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For epoxides with a tertiary or benzylic carbon, the attack often occurs preferentially at this more substituted carbon due to the partial positive charge that can be stabilized. In the case of this compound, the carbon bearing the thiophene group is analogous to a benzylic carbon and would be the likely site of nucleophilic attack under acidic conditions. This would lead to a stereoselective reaction where the nucleophile adds with inversion of configuration at the stereocenter.
Rearrangement Reactions:
Epoxides can also undergo rearrangement reactions, often catalyzed by Lewis acids or Brønsted acids. These rearrangements can be highly stereoselective. For instance, the Lewis acid-catalyzed rearrangement of an epoxide can lead to the formation of a carbonyl compound. The stereochemistry of the starting epoxide will dictate the stereochemistry of the product if a new stereocenter is formed during the rearrangement. For this compound, a Lewis acid-catalyzed rearrangement could potentially lead to 2-(5-chlorothiophen-2-yl)acetaldehyde.
The following table summarizes the expected stereochemical outcomes for the ring-opening of a single enantiomer of this compound.
| Reaction Condition | Nucleophile | Site of Attack | Stereochemical Outcome at Stereocenter |
| Basic/Neutral | Strong Nucleophile (e.g., RO⁻, CN⁻) | Less substituted carbon (CH₂) | Retention |
| Acidic | Weak Nucleophile (e.g., H₂O, ROH) | More substituted carbon (CH-Thiophene) | Inversion |
| Lewis Acid | - | Rearrangement | Dependent on mechanism |
Spectroscopic and Spectrometric Characterization Methodologies for Structural Elucidation of 2 5 Chlorothiophen 2 Yl Oxirane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
In a hypothetical ¹H NMR spectrum of 2-(5-Chlorothiophen-2-yl)oxirane, specific chemical shifts (δ) and coupling constants (J) would be anticipated for the protons on the thiophene (B33073) and oxirane rings. The protons on the substituted thiophene ring would likely appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and oxirane substituents. The protons of the oxirane ring are expected to be in the aliphatic region and would exhibit characteristic geminal and vicinal coupling constants, providing insight into their spatial relationships.
Similarly, a ¹³C NMR spectrum would reveal the chemical environments of all carbon atoms in the molecule. The carbons of the thiophene ring would resonate at distinct chemical shifts, indicating their electronic environment. The carbons of the oxirane ring would also have characteristic signals. The specific chemical shifts would be crucial for confirming the connectivity of the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| Thiophene H-3 | 7.0 - 7.2 | d | J ≈ 4.0 |
| Thiophene H-4 | 6.8 - 7.0 | d | J ≈ 4.0 |
| Oxirane CH | 3.8 - 4.0 | dd | J ≈ 2.5, 4.0 |
| Oxirane CH₂ | 3.0 - 3.2 | m |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Thiophene C-2 | 140 - 145 |
| Thiophene C-5 | 130 - 135 |
| Thiophene C-3 | 125 - 130 |
| Thiophene C-4 | 127 - 132 |
| Oxirane CH | 50 - 55 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, often to within a few parts per million (ppm), HRMS can confirm the molecular formula of this compound. The technique would also reveal the isotopic pattern characteristic of a chlorine-containing compound (³⁵Cl and ³⁷Cl isotopes), further corroborating its identity. Fragmentation patterns observed in the mass spectrum would offer additional structural information, showing how the molecule breaks apart under ionization, which can help to piece together its connectivity.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H, C=C, and C-S stretching and bending vibrations of the thiophene ring. Crucially, the presence of the oxirane ring would be confirmed by characteristic C-O stretching and ring-breathing vibrations. Theoretical studies on related molecules, such as 2-acetyl-5-chlorothiophene, have utilized density functional theory (DFT) to predict and assign vibrational frequencies, a practice that would be invaluable for interpreting the spectra of the title compound. researchgate.netnih.gov
Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Thiophene C-H Stretch | 3100 - 3000 | IR, Raman |
| Thiophene C=C Stretch | 1500 - 1400 | IR, Raman |
| Thiophene C-S Stretch | 700 - 600 | IR, Raman |
| Oxirane C-H Stretch | 3050 - 2950 | IR, Raman |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would unequivocally establish its molecular structure. This technique is particularly important for determining the stereochemistry of the oxirane ring relative to the thiophene substituent. The crystal structure of related thiophene derivatives has been successfully determined using this method, providing a precedent for its application to the title compound. researchgate.netnih.gov
Theoretical and Computational Chemistry Approaches to 2 5 Chlorothiophen 2 Yl Oxirane
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-(5-chlorothiophen-2-yl)oxirane. These calculations can provide detailed information about the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds.
DFT calculations are often performed using specific functionals and basis sets to achieve a balance between accuracy and computational cost. For thiophene (B33073) derivatives, the B3LYP functional combined with a basis set such as 6-311++G(d,p) has been shown to provide reliable results for both geometric and electronic properties. researchgate.netuom.ac.mu
The electronic structure of this compound is characterized by the interplay between the electron-rich thiophene ring, the electronegative chlorine atom, and the strained oxirane ring. The chlorine atom acts as an electron-withdrawing group, which influences the aromaticity and reactivity of the thiophene ring. The oxirane ring, with its inherent ring strain, is a key site for chemical reactions.
A crucial aspect of understanding reactivity is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the thiophene ring, while the LUMO is likely to be distributed over the oxirane ring, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
Table 1: Calculated Electronic Properties of a Representative Thiophene Derivative This table presents theoretical data for a related thiophene compound, illustrating the typical output of DFT calculations.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.1 D |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This provides a detailed understanding of reaction pathways and kinetics. For this compound, a primary area of interest is the ring-opening reaction of the epoxide.
The strained three-membered ring of the oxirane is prone to ring-opening reactions initiated by nucleophiles or acids. Computational studies can model these reactions to determine the most favorable mechanism. For instance, in a nucleophilic attack, the reaction can proceed via an SN2-like mechanism, where the nucleophile attacks one of the carbon atoms of the oxirane ring, leading to the opening of the ring.
DFT calculations can be used to locate the transition state structure for this ring-opening process. The geometry of the transition state provides insights into the bond-breaking and bond-forming processes occurring during the reaction. The calculated activation energy, which is the energy difference between the reactants and the transition state, is a key parameter for predicting the reaction rate.
Computational studies on similar thiol-epoxy reactions have shown that the reaction mechanism can be complex, involving multiple steps and potential intermediates. nih.gov Modeling these pathways for this compound would be crucial for understanding its reactivity in various chemical environments.
Prediction of Spectroscopic Parameters
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, theoretical predictions of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra can be particularly useful.
Theoretical vibrational spectra are typically calculated using harmonic frequency analysis at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies can then be compared with experimental data to confirm the structure of the molecule. Theoretical calculations also provide information on the intensity of each vibrational mode, which can further aid in the interpretation of experimental spectra. For this compound, characteristic vibrational modes would include the C-S stretching of the thiophene ring, the C-Cl stretching, and the asymmetric and symmetric stretching of the C-O-C bonds in the oxirane ring. researchgate.netuom.ac.mu
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts that can be correlated with experimental data to assign the signals in the NMR spectrum to specific atoms in the molecule.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Thiophene Derivative This table provides an example of theoretically predicted vibrational frequencies for functional groups present in a molecule similar to this compound.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Thiophene Ring | C-H Stretch | 3100 - 3150 |
| Thiophene Ring | C=C Stretch | 1400 - 1500 |
| Thiophene Ring | C-S Stretch | 800 - 850 |
| C-Cl | C-Cl Stretch | 700 - 750 |
| Oxirane Ring | Asymmetric C-O-C Stretch | 1250 - 1280 |
| Oxirane Ring | Symmetric C-O-C Stretch (Ring Breathing) | 850 - 950 |
Conformational Analysis
Computational methods can be used to perform a systematic conformational analysis. This involves rotating the dihedral angle between the two rings and calculating the energy at each step. The resulting potential energy scan reveals the low-energy conformations (conformational minima) and the energy barriers between them (rotational barriers).
Identifying the most stable conformer is important as it represents the most populated structure at equilibrium and its geometry is often the one used for further reactivity and spectroscopic studies. The relative energies of different conformers can also influence the molecule's biological activity and its interactions with other molecules. Studies on similar substituted thiophenes have shown a preference for specific conformations due to steric and electronic effects. uom.ac.mu
Strategic Application of 2 5 Chlorothiophen 2 Yl Oxirane As a Synthetic Building Block
Role in the Synthesis of Advanced Organic Intermediates
2-(5-Chlorothiophen-2-yl)oxirane serves as a crucial precursor in the synthesis of several advanced organic intermediates, most notably in the production of pharmaceuticals. The high reactivity of the epoxide ring allows for facile nucleophilic attack, leading to the formation of key synthons.
A significant application of this oxirane is in the synthesis of intermediates for the anticoagulant drug Rivaroxaban. While the direct precursor to the active pharmaceutical ingredient is 5-chlorothiophen-2-carbonyl chloride, the synthesis of this and related thiophene (B33073) derivatives often involves multi-step processes where functionalized thiophenes are key. The oxirane can be envisioned as a masked aldehyde or carboxylic acid functionality, accessible through oxidative cleavage of the epoxide ring.
The general reactivity of epoxides allows for their conversion into a variety of functional groups. For instance, reaction with nucleophiles can introduce amino, hydroxyl, or thioether moieties, which are common features in pharmacologically active molecules. The inherent strain of the three-membered oxirane ring facilitates these ring-opening reactions under relatively mild conditions.
Construction of Complex Heterocyclic Systems
The dual functionality of this compound, with its electrophilic oxirane ring and the aromatic thiophene core, makes it an ideal starting material for the construction of complex heterocyclic systems. The thiophene ring itself is a common scaffold in medicinal chemistry, and the ability to build additional rings onto this core is of great synthetic value.
Ring-opening of the oxirane by a nucleophile, followed by intramolecular cyclization, is a common strategy to form new heterocyclic rings. For example, reaction with a binucleophile containing both an amine and a thiol could lead to the formation of fused thiazepine or similar seven-membered heterocyclic systems.
Furthermore, the thiophene ring can participate in various coupling reactions, such as Suzuki or Stille coupling, to introduce further complexity. This allows for the synthesis of polycyclic aromatic systems containing the thiophene nucleus, which are of interest in materials science and medicinal chemistry. The chlorosubstituent on the thiophene ring provides a handle for such cross-coupling reactions.
Utilization in Diversity-Oriented Synthesis Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening in drug discovery. nih.gov The unique topology and reactivity of this compound make it an attractive scaffold for DOS.
Starting from this single precursor, a multitude of structurally diverse compounds can be generated through various reaction pathways. The epoxide ring can be opened with a wide range of nucleophiles, introducing diversity at this position. Simultaneously, the thiophene ring can be functionalized at different positions, further expanding the chemical space of the resulting library.
For instance, a library of compounds could be generated by reacting the oxirane with a panel of different amines, thiols, or alcohols. Each of these products could then be subjected to a second diversification step, such as a Suzuki coupling at the chloro-position of the thiophene ring with a variety of boronic acids. This approach allows for the systematic exploration of the structure-activity relationship of thiophene-containing compounds. The use of epoxides as key building blocks in DOS is a well-established strategy due to their predictable and versatile reactivity. digitellinc.comcore.ac.uk
Development of Novel Synthetic Methodologies Leveraging the Oxirane Ring
The reactivity of the oxirane ring in this compound has been leveraged in the development of novel synthetic methodologies. The regioselective and stereoselective opening of the epoxide ring is a key area of research, as it allows for the controlled introduction of new functional groups and stereocenters.
For example, catalyzed ring-opening reactions using Lewis acids or enzymes can provide access to specific enantiomers of the resulting di-substituted thiophene derivatives. These chiral building blocks are of high value in asymmetric synthesis.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(5-Chlorothiophen-2-yl)oxirane, and how do reaction conditions influence yield and purity?
- Methodological Answer : A visible-light-mediated catalyst-free approach has been reported for synthesizing structurally related epoxides, achieving 77% isolated yield under mild conditions . Key factors include solvent choice (e.g., hexane for purification), light intensity, and substrate concentration. Traditional methods like epoxidation of alkenes using peracids (e.g., m-CPBA) may also apply, though stereoselectivity must be monitored via chiral HPLC or NMR analysis.
- Table 1 : Comparison of Synthetic Routes
| Method | Yield | Conditions | Key Advantage |
|---|---|---|---|
| Visible-light-mediated | 77% | RT, hexane, no catalyst | Eco-friendly, scalable |
| m-CPBA epoxidation | ~60-70% | Dichloromethane, 0°C | High stereocontrol |
Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity and purity of this compound?
- Methodological Answer : ¹H NMR is critical for verifying stereochemistry and substitution patterns. For example, the vicinal coupling constants (J) in the oxirane ring (~3.8–6.5 Hz) and aromatic protons in the thiophene moiety (δ 6.84–6.91 ppm) confirm regioselectivity . IR spectroscopy can detect epoxide C-O stretching (~1250 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹). Purity is assessed via integration of impurity peaks relative to the main product.
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Epoxides are mutagenic and irritants. Use fume hoods, nitrile gloves, and eye protection. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent ring-opening reactions. Toxicity data for analogous chlorinated epoxides suggest LD₅₀ (oral, rat) > 500 mg/kg, but specific studies for this compound are limited .
Advanced Research Questions
Q. How can crystallographic software (SHELX, Mercury) resolve the stereoelectronic properties of this compound?
- Methodological Answer : SHELX is used for refining crystal structures, particularly for small molecules, by analyzing X-ray diffraction data to determine bond lengths, angles, and torsional strain . Mercury facilitates visualization of non-covalent interactions (e.g., Cl···π contacts) and packing patterns, aiding in understanding reactivity . For example, the dihedral angle between the thiophene and oxirane rings can predict regioselectivity in nucleophilic ring-opening reactions.
Q. What analytical strategies address contradictions between experimental and computational reactivity data for this compound?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected ring-opening products) can arise from solvent effects or transition-state stabilization not captured in DFT calculations. Validate computational models by:
Q. How can enantioselective synthesis of this compound derivatives be optimized for drug discovery?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) can enhance enantiomeric excess (ee). For example, using (S)-2-((R)-fluoro(phenyl)methyl)oxirane as a template, ee >90% is achievable via kinetic resolution . Monitor ee via chiral GC or HPLC with columns like Chiralpak® IA/IB.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
